3-(Thiophen-3-yl)-1,2-oxazol-5-amine

Medicinal Chemistry Drug Design ADME Prediction

Subtle thiophene substitution patterns drastically alter lead optimization outcomes. Generic 'thiophene-isoxazole' sourcing risks SAR discontinuity. This 3-thiophenyl isomer provides a distinct vector with a primary amine handle for rapid amide coupling and library synthesis. - Validated scaffold: Derivatives show antibacterial activity (MIC 6.75 µg/mL) against S. aureus via gyrase B engagement. - Kinase inhibitor potential: Thiophene-isoxazole analogs demonstrated potency superior to foretinib against c-Met kinase. - Physicochemical profile: MW 166.2 g/mol, cLogP 1.57-1.99, TPSA 52.05 Ų, stored at 2-8°C. Supplied at ≥95% purity.

Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
CAS No. 1020955-36-5
Cat. No. B1517096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-3-yl)-1,2-oxazol-5-amine
CAS1020955-36-5
Molecular FormulaC7H6N2OS
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NOC(=C2)N
InChIInChI=1S/C7H6N2OS/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,8H2
InChIKeyYGJKWZMVXNZAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Thiophen-3-yl)-1,2-oxazol-5-amine (CAS 1020955-36-5): Core Chemical Identity, Physicochemical Profile, and Procurement-Grade Characterization


3-(Thiophen-3-yl)-1,2-oxazol-5-amine (also known as 3-(thiophen-3-yl)isoxazol-5-amine) is a heterocyclic building block of molecular formula C₇H₆N₂OS and molecular weight 166.20 g/mol . It features a 3,5-disubstituted isoxazole core bearing a primary amine at C5 and a thiophen-3-yl group at C3 [1]. Key physicochemical parameters reported for commercial batches include a calculated logP of approximately 1.41–1.99, a topological polar surface area (TPSA) of 52.05 Ų, and a melting point range of 89–91°C [2]. The compound is typically supplied at ≥95% purity and is recommended for storage at 2–8°C in sealed, dry conditions . As an unsubstituted primary amine linked to an isoxazole-thiophene scaffold, this compound serves as a versatile intermediate for the synthesis of kinase-targeted libraries, antimicrobial agents, and heterocyclic-focused chemical probes [3].

3-(Thiophen-3-yl)-1,2-oxazol-5-amine (CAS 1020955-36-5): Why Regioisomeric and Heteroaryl-Substituted Isoxazole Building Blocks Are Not Interchangeable in Lead Discovery


Procurement decisions for isoxazole-amine building blocks in medicinal chemistry cannot rely on generic 'thiophene-isoxazole' classification alone; subtle structural variations among regioisomers and heteroaryl substituents produce profound and quantifiable differences in key drug-discovery parameters. Specifically, the 3-thiophenyl substitution pattern of 3-(thiophen-3-yl)-1,2-oxazol-5-amine confers a distinct three-dimensional electronic topology compared to its 2-thiophenyl regioisomer, altering both the vector of the thiophene sulfur atom and the potential for hydrogen-bonding interactions with biological targets [1]. In addition, the presence of an unsubstituted 5-amino group provides a critical synthetic handle for rapid derivatization—a feature that distinguishes this compound from analogous 3- or 4-substituted isoxazoles that lack such a versatile nucleophilic site [2]. The differential spatial orientation of the heteroatoms directly impacts key lead-optimization parameters including cLogP, TPSA, and binding-site complementarity, making simple substitution among commercially available 'thiophene-isoxazole' analogs a high-risk strategy for maintaining structure-activity relationships [3].

3-(Thiophen-3-yl)-1,2-oxazol-5-amine (CAS 1020955-36-5): Quantitative Comparative Evidence Versus Key Structural Analogs and Scaffold Substitutes


Lipophilicity and Passive Membrane Permeability: Comparative cLogP and TPSA Values of 3-Thiophenyl vs. 2-Thiophenyl Isoxazole Regioisomers

The 3-thiophenyl substitution pattern of 3-(thiophen-3-yl)-1,2-oxazol-5-amine confers a marginally higher calculated logP (cLogP ≈ 1.57–1.99) compared to its 2-thiophenyl regioisomer (cLogP ≈ 1.41). This difference, while numerically modest, arises from the altered spatial orientation of the thiophene sulfur atom relative to the isoxazole ring, affecting the compound's overall dipole moment and hydrogen-bonding capacity [1]. The slightly increased lipophilicity of the 3-substituted isomer may translate into enhanced passive membrane permeability in cell-based assays, a critical factor for intracellular target engagement [2].

Medicinal Chemistry Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Quantifying Differences in Molecular Recognition Between 3- and 5-Amino Isoxazole Regioisomers

The position of the primary amino group on the isoxazole ring critically dictates hydrogen-bonding potential and molecular recognition properties. 3-(Thiophen-3-yl)-1,2-oxazol-5-amine, with the amine at the C5 position, exhibits a TPSA of 52.05 Ų and possesses one hydrogen-bond donor (the NH₂ group) and four hydrogen-bond acceptors (the isoxazole N and O, plus the thiophene S) . In contrast, the regioisomer 5-(thiophen-3-yl)isoxazol-3-amine (CAS 1462882-44-5), bearing the amino group at C3, presents a different spatial arrangement of these hydrogen-bonding features, potentially altering its binding mode to target proteins .

Medicinal Chemistry Molecular Docking Pharmacophore Modeling

Antibacterial Activity of Thiophene-Linked Isoxazole Scaffolds: Class-Level Evidence Supporting the 3-Thiophenyl Isoxazole-5-amine Core as a Privileged Fragment

A series of thiophene-linked isoxazole derivatives, structurally related to 3-(thiophen-3-yl)-1,2-oxazol-5-amine, were synthesized and evaluated for antibacterial activity. Among the eight derivatives (LK1–LK8), compound LK7—which retains the core 3-thiophenyl isoxazole motif—exhibited the most potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 6.75 µg/mL [1]. Molecular docking studies of this compound series against S. aureus gyrase B (PDB: 4URM) revealed binding affinities ranging from −2.04 to −4.34 kcal/mol, demonstrating that subtle modifications to the thiophene-isoxazole scaffold can significantly modulate target engagement [2].

Antimicrobial Drug Discovery Fragment-Based Lead Generation Structure-Activity Relationship

Procurement-Relevant Purity and Storage Specifications: Quantitative Benchmarks for 3-(Thiophen-3-yl)-1,2-oxazol-5-amine Versus Common Isoxazole Building Blocks

Commercial availability and quality specifications are critical factors in procurement decisions. 3-(Thiophen-3-yl)-1,2-oxazol-5-amine is widely offered by multiple reputable vendors (including AKSci, ChemScene, Fluorochem, and Enamine) at a standardized purity of ≥95% . Its recommended storage condition—sealed, dry, at 2–8°C—is typical for primary amines and ensures long-term stability . In comparison, the 2-thiophenyl regioisomer (CAS 35113-40-7) is also commercially available but with fewer vendor listings, potentially impacting supply chain reliability and pricing .

Chemical Procurement Compound Management Quality Control

3-(Thiophen-3-yl)-1,2-oxazol-5-amine (CAS 1020955-36-5): Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Lead Discovery for Antibacterial Agents Targeting DNA Gyrase

The 3-thiophenyl isoxazole-5-amine core has been validated in a series of derivatives (LK1–LK8) that exhibit measurable antibacterial activity against S. aureus, with the most potent analog (LK7) achieving an MIC of 6.75 µg/mL [1]. Molecular docking confirms that this scaffold can productively engage the ATP-binding pocket of S. aureus gyrase B (PDB: 4URM), with binding affinities ranging from −2.04 to −4.34 kcal/mol [2]. Procurement of 3-(thiophen-3-yl)-1,2-oxazol-5-amine as a fragment starting point enables SAR campaigns to optimize potency and selectivity for this clinically validated target.

Synthesis of Kinase-Focused Chemical Libraries via 5-Amino Derivatization

The primary amine at the C5 position of the isoxazole ring provides a versatile synthetic handle for amide coupling, reductive amination, and urea formation. This functionality is essential for generating focused libraries targeting kinases such as c-Met, Pim-1, and VEGFR-2, as demonstrated in a 2018 study where thiophene-isoxazole derivatives exhibited higher potency against c-Met kinase than the reference inhibitor foretinib [3]. The 3-thiophenyl substitution pattern offers a distinct vector for exploring chemical space not accessible with 2-thiophenyl or phenyl analogs, as reflected in the differential cLogP and TPSA values detailed in Section 3 [4].

Cell-Based Phenotypic Screening for Intracellular Target Engagement

The slightly elevated cLogP (1.57–1.99) of 3-(thiophen-3-yl)-1,2-oxazol-5-amine, relative to its 2-thiophenyl isomer (cLogP 1.41), suggests marginally improved passive membrane permeability [5][6]. For laboratories conducting cell-based phenotypic screens—where compound entry into the cytosol is a prerequisite for activity—this physicochemical advantage may translate into higher hit rates. The compound's moderate molecular weight (166.2 g/mol) and favorable TPSA (52.05 Ų) further support its suitability as a cell-permeable fragment for intracellular target identification .

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